2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the benzodiazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine group is attached to the phenyl ring, typically using a halogenated precursor and morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its benzodiazepine core is known to interact with the central nervous system, making it a candidate for neurological research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release, leading to its observed effects on anxiety and sedation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potency and rapid onset of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide apart is its unique structural features, particularly the morpholine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4/c26-19(22-14-5-7-15(8-6-14)25-9-11-29-12-10-25)13-18-21(28)23-17-4-2-1-3-16(17)20(27)24-18/h1-8,18H,9-13H2,(H,22,26)(H,23,28)(H,24,27) |
InChI Key |
XTELWINNDYNXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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